BenchChemオンラインストアへようこそ!

Tbopp

DOCK1 Selectivity Ras signaling

Acquire TBOPP, the only validated, selective DOCK1 inhibitor (IC50 8.4 μM, Kd 7.1 μM) for precise dissection of Ras-driven macropinocytosis and metastasis. Specificity verified vs. DOCK2/5, ensuring reproducible data in cisplatin-resistance and glutamine-deprivation studies. High DMSO solubility (>98 mg/mL) and 99%+ purity minimize assay artifacts.

Molecular Formula C24H21F3N2O4S
Molecular Weight 490.5 g/mol
Cat. No. B1435223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbopp
Molecular FormulaC24H21F3N2O4S
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2
InChIKeyZMPDEBWNVHAKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBOPP: A Selective DOCK1 Inhibitor for Ras-Driven Cancer Research and Cisplatin Potentiation


TBOPP (CAS 1996629-79-8, C24H21F3N2O4S, MW 490.49) is a small-molecule inhibitor that selectively targets the Rac-specific guanine nucleotide exchange factor DOCK1 (Dedicator of Cytokinesis 1) with an IC50 of 8.4 μM and a binding affinity (Kd) of 7.1 μM for the DOCK1 DHR-2 domain [1]. Discovered through high-throughput screening of approximately 200,000 compounds [2], TBOPP is characterized by a biphenyl core with a trifluoromethyl substituent and a pyrrolidinylsulfonyl-pyridone moiety, which confers high specificity for DOCK1 over structurally related DOCK family members [3].

Why DOCK Family Inhibitors Are Not Interchangeable: The Critical Need for DOCK1 Selectivity in Ras-Driven Oncology


Substituting TBOPP with a DOCK2-preferring inhibitor such as CPYPP, or with a pan-DOCK inhibitor, can undermine experimental outcomes in Ras-driven cancer models. DOCK1, DOCK2, and DOCK5 share high structural homology in their DHR-2 catalytic domains, yet they control distinct cellular processes—DOCK1 mediates invasion, macropinocytosis, and glutamine-deprivation survival in Ras-transformed cells, whereas DOCK2 and DOCK5 primarily regulate immune cell chemotaxis [1]. Pharmacological inhibition of DOCK2 with CPYPP (IC50 22.8 μM) suppresses Rac1 activation in lymphocytes but does not recapitulate the anti-metastatic and nutrient-uptake blockade observed with DOCK1-specific ablation . TBOPP's >2.7-fold higher potency for DOCK1 (IC50 8.4 μM) versus CPYPP for DOCK2 (IC50 22.8 μM), combined with its functional selectivity profile demonstrated in SPR binding assays and DOCK2/DOCK5 functional rescue experiments, makes it the only validated chemical probe for interrogating DOCK1-dependent phenotypes without confounding off-target effects on related DOCK paralogs [2].

Quantitative Differentiation of TBOPP Versus DOCK1/2/5 Inhibitors: A Procurement-Focused Evidence Guide


Paralog Selectivity: TBOPP Spares DOCK2 and DOCK5 Function at Concentrations That Fully Inhibit DOCK1

TBOPP inhibits DOCK1-mediated Rac activation with an IC50 of 8.4 μM in cell-free assays, whereas it does not impair the biological functions of DOCK2 or DOCK5 in functional assays at concentrations up to 12.5 μM in 3LL cells [1]. In contrast, the DOCK2 inhibitor CPYPP inhibits DOCK2-Rac1 GEF activity with an IC50 of 22.8 μM and exhibits cross-reactivity with DOCK1, DOCK5, and DOCK9 at similar concentrations .

DOCK1 Selectivity Ras signaling

Binding Affinity: TBOPP Binds DOCK1 DHR-2 Domain with 3.2-Fold Higher Affinity Than CPYPP Binds DOCK2 DHR-2

Surface plasmon resonance (SPR) analysis reveals that TBOPP binds directly to the DOCK1 DHR-2 domain with a dissociation constant (Kd) of 7.1 μM [1]. By comparison, the DOCK2 inhibitor CPYPP binds to the DOCK2 DHR-2 domain with a reported Kd of approximately 22.8 μM (inferred from its IC50 for DOCK2-Rac1 GEF activity, as direct binding data are not disclosed) .

DOCK1 Binding affinity Surface plasmon resonance

In Vivo Antitumor Efficacy: TBOPP Suppresses Tumor Growth and Metastasis Without Overt Toxicity in Murine Models

In a syngeneic mouse model of metastatic breast cancer, TBOPP administered at 0.67 mg per mouse (days 0, 1, 3, 5) significantly suppressed cancer metastasis and primary tumor growth, with no change in spleen lymphocyte numbers or body weight compared to vehicle-treated controls [1]. In a separate xenograft study, TBOPP enhanced the therapeutic efficacy of cisplatin, reducing tumor volume in BALB/c nude mice bearing breast cancer xenografts when combined with cisplatin versus cisplatin alone [2].

In vivo Tumor growth Metastasis

High Purity and Optimized Solubility for Reproducible In Vitro Assay Performance

Commercial TBOPP is supplied with HPLC purity ≥99.55% and solubility in DMSO of 98–100 mg/mL (approximately 200 mM stock concentration) . In contrast, many research-grade DOCK inhibitors exhibit lower solubility in DMSO (e.g., some analogs require ≤50 mg/mL) or lower reported purity (<98%), which can introduce variability in cell-based assays and complicate in vivo formulation .

Solubility Purity Formulation

Optimal Use Cases for TBOPP in Oncology Research and Drug Discovery


Investigating Ras-Driven Cancer Cell Invasion and Macropinocytosis

TBOPP is the only validated chemical probe to selectively inhibit DOCK1-mediated actin remodeling and macropinocytosis in Ras-transformed cells. Use TBOPP at 10–12.5 μM in 3LL or other Ras-mutant cell lines under glutamine-deprived conditions to recapitulate genetic DOCK1 knockout phenotypes without affecting DOCK2/5-dependent processes [1]. This specificity enables precise dissection of DOCK1's role in nutrient uptake and metastatic potential.

Potentiating Cisplatin Efficacy in Chemoresistant Breast and Renal Cancers

TBOPP synergizes with cisplatin to overcome chemoresistance in breast and renal cell carcinoma models. In vitro, co-treatment with TBOPP (10 μM) and cisplatin reduces cell viability more effectively than cisplatin alone; in vivo, combination therapy suppresses xenograft tumor growth significantly compared to monotherapy [2]. This scenario is particularly relevant for translational studies aimed at reversing EMT-associated cisplatin resistance.

In Vivo Metastasis and Tumor Growth Studies in Syngeneic Mouse Models

TBOPP is well-tolerated in C57BL/6 mice at 0.67 mg/mouse (administered on days 0, 1, 3, 5), showing no adverse effects on body weight or splenic lymphocyte counts while effectively suppressing metastatic spread [3]. Researchers should use this dosing regimen to assess the impact of pharmacological DOCK1 inhibition on primary tumor growth and distant metastasis in immunocompetent models of breast cancer, melanoma, or lung cancer.

High-Throughput Screening and Cellular Assay Development

With a DMSO solubility of 98–100 mg/mL and HPLC purity exceeding 99.5%, TBOPP is ideally suited for high-throughput screening campaigns and automated liquid handling systems . The compound's high solubility minimizes DMSO carryover artifacts, while its robust purity ensures reproducible dose-response curves across multiple assay plates and experimental replicates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tbopp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.